molecular formula C20H22N2O3 B269239 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Numéro de catalogue B269239
Poids moléculaire: 338.4 g/mol
Clé InChI: UATWMPDWXOOXBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key regulator of B-cell receptor signaling, and TAK-659 has been shown to have potent anti-tumor activity in preclinical models.

Mécanisme D'action

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits SYK signaling by binding to the ATP-binding site of SYK kinase domain, which prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent anti-tumor activity in preclinical models, and has also been shown to enhance the anti-tumor activity of other drugs. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis in cancer cells, and has also been shown to inhibit the proliferation and migration of cancer cells. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to enhance the immune response against cancer cells by activating T-cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments, including its potent anti-tumor activity, ability to enhance the anti-tumor activity of other drugs, and ability to activate T-cells. However, 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide also has some limitations, including its potential toxicity and off-target effects.

Orientations Futures

There are several future directions for the research of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, including the development of more potent and selective inhibitors of SYK signaling, the identification of biomarkers for patient selection, and the evaluation of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in clinical trials. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has the potential to be a promising therapeutic agent for the treatment of various types of cancer, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Méthodes De Synthèse

The synthesis method of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with 3-aminobenzamide to form 2-methyl-N-(3-aminophenyl)benzamide. This intermediate is then reacted with tetrahydro-2-furanylmethylamine and di-tert-butyl dicarbonate to form 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide.

Applications De Recherche Scientifique

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models, and has shown potent anti-tumor activity in various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits SYK signaling, which is a key regulator of B-cell receptor signaling, and has been shown to induce apoptosis in cancer cells. 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and venetoclax.

Propriétés

Nom du produit

2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Formule moléculaire

C20H22N2O3

Poids moléculaire

338.4 g/mol

Nom IUPAC

2-methyl-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H22N2O3/c1-14-6-2-3-10-18(14)20(24)22-16-8-4-7-15(12-16)19(23)21-13-17-9-5-11-25-17/h2-4,6-8,10,12,17H,5,9,11,13H2,1H3,(H,21,23)(H,22,24)

Clé InChI

UATWMPDWXOOXBK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.